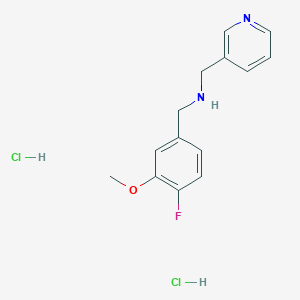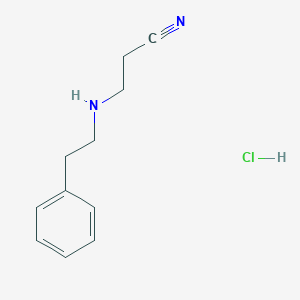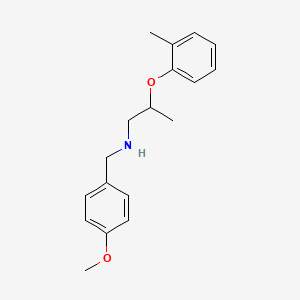
N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine
Descripción general
Descripción
N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine, also known as N-Methyl-4-methoxybenzylamphetamine (N-Methyl-4-MB), is a synthetic compound of the phenethylamine class. It is an analogue of the popular recreational drug methamphetamine, and has been studied extensively by scientists in recent years due to its potential applications in the medical field. N-Methyl-4-MB has been used in the synthesis of a variety of compounds and has been studied for its potential therapeutic effects.
Aplicaciones Científicas De Investigación
N-Methyl-4-MB has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including the popular psychedelic drug 2C-B. It has also been studied for its potential therapeutic effects, such as its ability to act as a psychostimulant and its potential to be used as an antidepressant. Additionally, it has been studied for its potential to act as an anti-inflammatory agent and to treat neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-Methyl-4-MB is not yet fully understood. However, it is believed to act as a psychostimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It is also believed to act as an antidepressant by increasing the levels of certain neurotransmitters in the brain. Additionally, it is believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-Methyl-4-MB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to an increase in energy, focus, and alertness. It has also been shown to reduce levels of pro-inflammatory cytokines, which can lead to a decrease in inflammation and pain. Additionally, it has been shown to increase the levels of certain neurotransmitters in the brain, which can lead to an increase in mood and overall well-being.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-4-MB has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. Additionally, it is relatively stable, which makes it suitable for use in long-term experiments. However, it is important to note that N-Methyl-4-MB is a potent psychostimulant and should be handled with caution. Additionally, its effects can vary greatly depending on the individual, and it is important to use appropriate safety measures when conducting experiments with this compound.
Direcciones Futuras
N-Methyl-4-MB has a great deal of potential for future research. One potential direction is to further investigate its potential therapeutic effects, such as its ability to act as an anti-inflammatory agent and to treat neurological disorders. Additionally, further research could be conducted to investigate its potential as an antidepressant and its ability to increase the levels of certain neurotransmitters in the brain. Additionally, further research could be conducted to investigate its potential as a psychostimulant and its ability to increase the levels of dopamine, norepinephrine, and serotonin in the brain. Finally, further research could be conducted to investigate its potential as a recreational drug and its potential side effects.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14-6-4-5-7-18(14)21-15(2)12-19-13-16-8-10-17(20-3)11-9-16/h4-11,15,19H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOKHAJDYOZODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CNCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




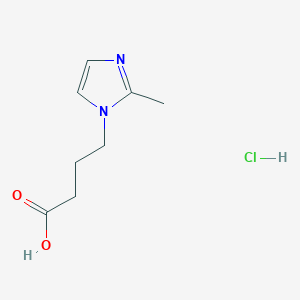
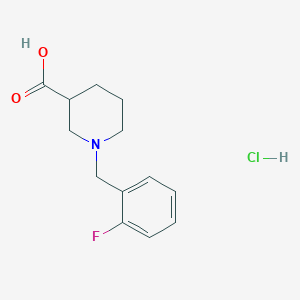

![[2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1389150.png)
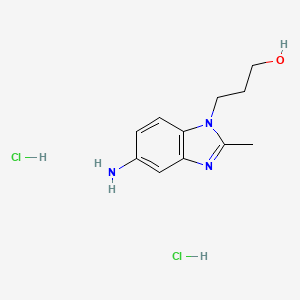
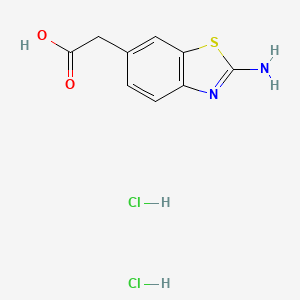
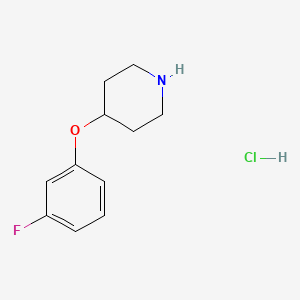
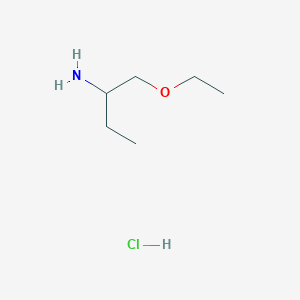

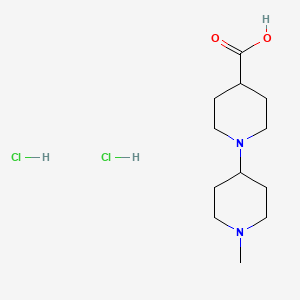
![[2-(Pyrrolidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1389161.png)
